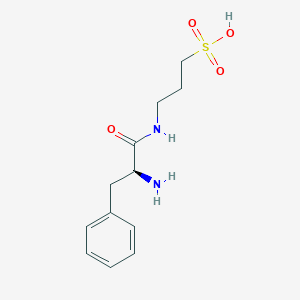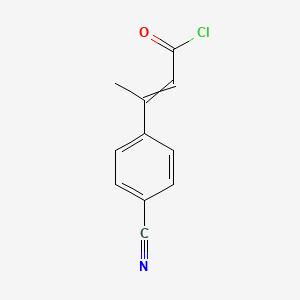
3-(4-Cyanophenyl)but-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Cyanophenyl)but-2-enoyl chloride is an organic compound with the molecular formula C11H8ClNO It is a derivative of butenoyl chloride, featuring a cyanophenyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)but-2-enoyl chloride typically involves the reaction of 3-(4-cyanophenyl)acrylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The general reaction scheme is as follows:
3-(4-Cyanophenyl)acrylic acid+SOCl2→3-(4-Cyanophenyl)but-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Cyanophenyl)but-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(4-cyanophenyl)acrylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
3-(4-Cyanophenyl)acrylic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Applications De Recherche Scientifique
3-(4-Cyanophenyl)but-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(4-Cyanophenyl)but-2-enoyl chloride primarily involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Cyanophenyl)acrylic Acid: The precursor to 3-(4-Cyanophenyl)but-2-enoyl chloride.
4-Cyanobenzoyl Chloride: Another acyl chloride with a cyanophenyl group, but with different reactivity and applications.
3-(4-Cyanophenyl)propanoic Acid: A related compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of an acyl chloride with the presence of a cyanophenyl group
Propriétés
Numéro CAS |
750647-42-8 |
|---|---|
Formule moléculaire |
C11H8ClNO |
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
3-(4-cyanophenyl)but-2-enoyl chloride |
InChI |
InChI=1S/C11H8ClNO/c1-8(6-11(12)14)10-4-2-9(7-13)3-5-10/h2-6H,1H3 |
Clé InChI |
GCFGUIHPTCJAAI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)Cl)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


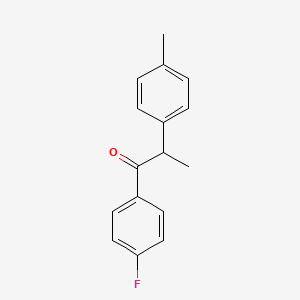

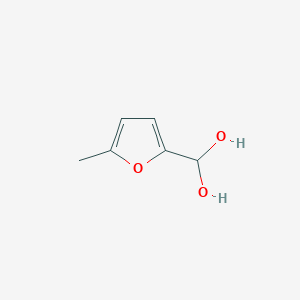

![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
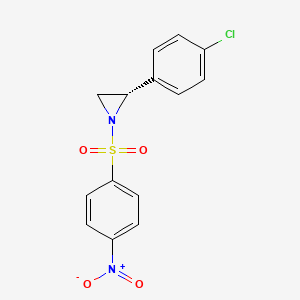
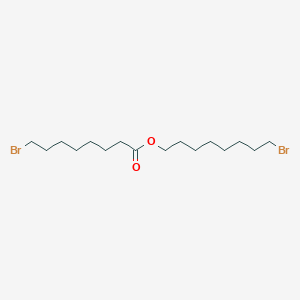
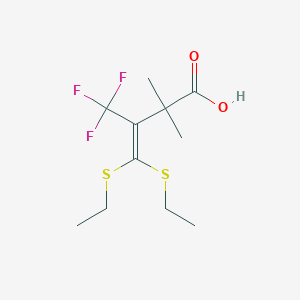
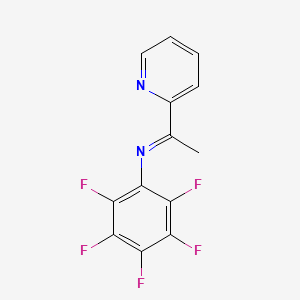
![3-Piperidinamine, 1-(phenylmethyl)-N-[2-[(phenylsulfonyl)methyl]phenyl]-](/img/structure/B12528513.png)
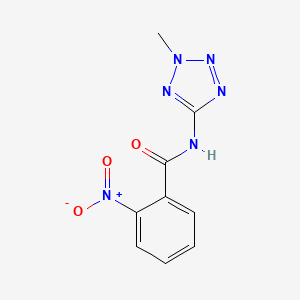
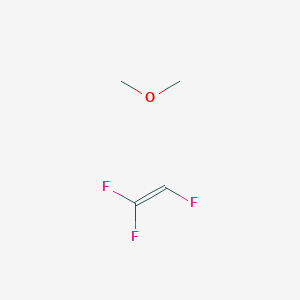
![Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-](/img/structure/B12528529.png)
